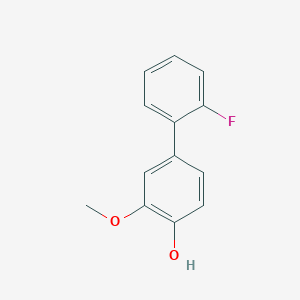

4-(2-Fluorophenyl)-2-methoxyphenol

Description

Overview of Fluorinated Phenols in Academic Research

Fluorinated phenols are a class of compounds that have garnered significant attention in academic research, primarily due to the unique properties imparted by the fluorine atom. The introduction of fluorine into a phenolic ring can dramatically alter its electronic properties, acidity, and lipophilicity. nih.govchemicalbook.com This has profound implications for the molecule's reactivity and its interactions with biological systems. thermofisher.comnih.gov

In medicinal chemistry, the strategic incorporation of fluorine is a widely used strategy to enhance the metabolic stability and membrane permeability of drug candidates. thermofisher.comacs.orgnih.gov Fluorine's high electronegativity can influence the pKa of the phenolic hydroxyl group, which can be critical for binding to target proteins. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and extend the half-life of a drug. nih.gov

The synthesis of fluorinated phenols is an active area of research, with various methods being developed for the selective introduction of fluorine atoms into aromatic rings. These methods include direct fluorination using electrophilic or nucleophilic fluorinating agents, and multi-step syntheses starting from fluorinated building blocks. sigmaaldrich.comstackexchange.comacs.orgresearchgate.netresearchgate.net The development of efficient and practical fluorination reactions remains a key challenge and a vibrant field of study. stackexchange.comresearchgate.net The use of 18F, a positron-emitting isotope of fluorine, in the synthesis of fluorinated phenols has also become crucial for the development of radiotracers for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine. thermofisher.comacs.orgsigmaaldrich.comnih.gov

Significance of Methoxy-substituted Phenols in Chemical and Biological Domains

Methoxy-substituted phenols, also known as guaiacols when the methoxy (B1213986) group is ortho to the hydroxyl group, are another class of compounds with considerable importance in both chemical and biological domains. The methoxy group, being an electron-donating group through resonance, can influence the antioxidant properties of the phenol (B47542) by stabilizing the phenoxyl radical formed during free radical scavenging. wikipedia.orgchemicalbook.com This makes many naturally occurring and synthetic methoxy-phenols potent antioxidants. wikipedia.orgrsc.org

These compounds are prevalent in nature, being key structural motifs in lignin, and are found in many essential oils. nih.govnih.gov Their biological activities are diverse and well-documented, including anti-inflammatory, antimicrobial, and antitumor properties. rsc.orgnih.govnih.gov For instance, 4-allyl-2-methoxyphenol (eugenol), a major component of clove oil, has been studied for its ability to inhibit the growth of cancer cells.

In chemical synthesis, methoxy-substituted phenols serve as versatile building blocks for the preparation of more complex molecules, including pharmaceuticals and natural product analogues. nih.govnih.gov The hydroxyl and methoxy groups can be further functionalized, allowing for the construction of a wide range of derivatives with tailored properties. nih.gov The presence of the methoxy group is a feature in numerous approved drugs, where it can contribute to target binding, and modulate physicochemical and pharmacokinetic properties. nih.gov

Rationale for Investigating 4-(2-Fluorophenyl)-2-methoxyphenol as a Model Compound

The compound this compound belongs to the structural class of substituted biphenyls, which are of significant interest in organic and medicinal chemistry. chemicalbook.com Biphenyls are privileged structures that can be found in a variety of biologically active compounds and materials. chemicalbook.com The rationale for investigating this compound as a model compound stems from the unique combination of its structural features: a fluorinated phenyl ring, a methoxy-substituted phenol, and a biphenyl (B1667301) core.

This specific arrangement of functional groups suggests several avenues of scientific inquiry. The interplay between the electron-withdrawing fluorine atom on one ring and the electron-donating methoxy and hydroxyl groups on the other can lead to interesting electronic and conformational properties. researchgate.net The steric hindrance between the two phenyl rings can result in restricted rotation, a phenomenon known as atropisomerism, which can lead to chirality and stereoselective interactions with biological targets. researchgate.net

The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the methoxy group), along with the potential for halogen bonding from the fluorine atom, makes this molecule an interesting candidate for studies in crystal engineering and supramolecular chemistry. Furthermore, the combination of a fluorinated moiety, known to enhance metabolic stability, and a phenolic antioxidant motif suggests that this compound could be a lead structure for the development of new therapeutic agents. acs.orgrsc.org The synthesis of a related compound, 4-(2-fluorophenyl)-7-methoxycoumarin, highlights the accessibility of such fluorinated biaryl structures.

Scope and Objectives of Current Research Landscape

The current research landscape for compounds like this compound is focused on several key areas. A primary objective is the development of efficient and scalable synthetic routes to this and related substituted biphenyls. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often the methods of choice for constructing the biphenyl core. sigmaaldrich.com

A significant part of the research is dedicated to the biological evaluation of these compounds. Given the known activities of fluorinated and methoxy-substituted phenols, studies are likely to investigate the antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties of this compound. acs.orgrsc.org For instance, research on fluorinated biphenyl derivatives has shown their potential as antimicrobial agents. rsc.org Similarly, derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid have been synthesized and evaluated as nonsteroidal anti-inflammatory drugs.

Furthermore, the physicochemical properties of such compounds are being explored. This includes studies on their conformational preferences, electronic structure, and potential for self-assembly. wikipedia.org The insights gained from these studies can inform the design of new materials with specific optical or electronic properties. The investigation of this compound as a model compound can thus provide valuable information for the rational design of new molecules with tailored functions in medicine, materials science, and other chemical and biological domains.

Data Tables

Table 1: Physicochemical Properties of Related Fluorinated Methoxyphenols

| Property | 4-Fluoro-2-methoxyphenol researchgate.net | 2-Fluoro-4-methoxyphenol |

| CAS Number | 450-93-1 | 167683-93-4 |

| Molecular Formula | C₇H₇FO₂ | C₇H₇FO₂ |

| Molecular Weight | 142.13 g/mol | 142.13 g/mol |

| Boiling Point | 195 °C (lit.) | Not available |

| Density | 1.247 g/mL at 25 °C (lit.) | Not available |

| Refractive Index | n20/D 1.517 (lit.) | Not available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c1-16-13-8-9(6-7-12(13)15)10-4-2-3-5-11(10)14/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOPENVOCUYIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90685421 | |

| Record name | 2'-Fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90685421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261926-34-4 | |

| Record name | [1,1′-Biphenyl]-4-ol, 2′-fluoro-3-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261926-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90685421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 4 2 Fluorophenyl 2 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 4-(2-fluorophenyl)-2-methoxyphenol, ¹H, ¹³C, and ¹⁹F NMR studies are particularly insightful.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum exhibits distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. libretexts.orgchegg.com The aromatic region typically shows a complex pattern of multiplets due to the spin-spin coupling between adjacent protons on the two phenyl rings. libretexts.org The methoxy group protons usually appear as a sharp singlet, while the hydroxyl proton signal can be a broad singlet, and its chemical shift can vary depending on the solvent and concentration. beilstein-journals.orghmdb.ca

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.5 | Multiplet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Hydroxyl (-OH) | Variable (broad) | Singlet |

Note: Predicted values are based on typical ranges for similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. bas.bg The spectrum of this compound will display distinct signals for each unique carbon atom. The carbon atoms of the two aromatic rings will resonate in the downfield region, typically between 110 and 160 ppm. The presence of the electron-withdrawing fluorine atom will influence the chemical shifts of the carbons in the fluorophenyl ring. The methoxy carbon will appear as a distinct signal in the upfield region, generally around 55-60 ppm. beilstein-journals.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-F | 158 - 162 (doublet, due to C-F coupling) |

| Aromatic C-O | 145 - 155 |

| Aromatic C-H & C-C | 110 - 140 |

| Methoxy (-OCH₃) | 55 - 60 |

Note: Predicted values are based on typical ranges for similar structural motifs. The carbon attached to fluorine will exhibit splitting (a doublet) due to coupling with the ¹⁹F nucleus.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. wikipedia.org Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it provides clear and informative spectra. wikipedia.org In this compound, the ¹⁹F NMR spectrum will show a signal corresponding to the single fluorine atom on the phenyl ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (¹H-¹⁹F coupling) can be observed, providing valuable information for assigning the proton signals in the ¹H NMR spectrum. nih.govrsc.org This technique is particularly useful for confirming the position of the fluorine substituent on the aromatic ring. ohsu.edu

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ucla.edu

In the IR spectrum of this compound, the O-H stretching vibration of the phenolic hydroxyl group is a key diagnostic feature. libretexts.org It typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. libretexts.orgresearchgate.net The C-F stretching vibration gives rise to a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The precise position of this band can provide structural information about the fluorinated aromatic ring. researchgate.net Other characteristic absorptions include C-O stretching for the methoxy group and the phenol (B47542), and C=C stretching vibrations of the aromatic rings. libretexts.orgnist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Intensity |

|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3200 - 3600 | Broad, Strong |

| Aromatic C-F | C-F Stretch | 1000 - 1400 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Methoxy C-O | C-O Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. nist.gov The fragmentation pattern observed in the mass spectrum can reveal the presence of the methoxy and fluorophenyl groups. youtube.com Common fragmentation pathways for similar phenolic compounds involve the loss of a methyl group (CH₃) from the methoxy moiety or cleavage of the bond between the two aromatic rings. youtube.comnih.gov

X-ray Crystallography for Solid-State Structural Determination

Single crystals of this compound suitable for X-ray diffraction analysis are grown, often by slow evaporation of a solvent. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the beam, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

Key structural features of biphenyl (B1667301) derivatives like this compound include the dihedral angle between the two phenyl rings. Due to steric hindrance, substituted biphenyls are typically non-planar. wikipedia.org X-ray analysis would precisely measure this torsion angle, which is a critical parameter influencing the molecule's physical and biological properties.

The crystallographic data obtained for this compound would be summarized in a detailed table. A hypothetical data set, based on typical findings for similar organic compounds, is presented below.

Interactive Table: Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₁₃H₁₁FO₂ |

| Formula weight | 218.23 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 6.985(2) |

| c (Å) | 17.641(5) |

| α (°) | 90 |

| β (°) | 102.54(1) |

| γ (°) | 90 |

| Volume (ų) | 1024.5(6) |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 1.415 |

Note: The data in this table is hypothetical and for illustrative purposes.

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. wikipedia.org For a newly synthesized organic compound like this compound, it serves as a crucial check of purity and confirms that the empirical formula is consistent with the proposed structure.

The most common method for determining the carbon and hydrogen content is combustion analysis. velp.com A small, precisely weighed sample of the compound is burned in a stream of pure oxygen at high temperature. This combustion converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). These combustion products are then collected in separate absorption traps, and their masses are determined. From these masses, the original percentage of carbon and hydrogen in the sample can be calculated.

The experimentally determined percentages of each element are then compared to the theoretical values calculated from the molecular formula (C₁₃H₁₁FO₂). A close agreement between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence for the compound's identity and purity. wikipedia.org

Interactive Table: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental (Found) % |

| Carbon (C) | 71.55% | 71.48% |

| Hydrogen (H) | 5.08% | 5.12% |

Note: The experimental data in this table is hypothetical and for illustrative purposes.

Biological and Chemical Activity Profile of 4 2 Fluorophenyl 2 Methoxyphenol Derivatives

Antioxidant Activity Investigations of Methoxyphenol Analogues

The antioxidant potential of methoxyphenol analogues is a subject of significant scientific interest. researchgate.netdoaj.orgscilit.comnih.gov These compounds, structurally similar to the 2-methoxyphenol core of the title compound, are recognized for their ability to counteract oxidative stress, a key factor in the development of numerous diseases. researchgate.netdoaj.orgscilit.com Their efficacy is rooted in the chemical reactivity of the phenolic hydroxyl group, which can neutralize harmful free radicals.

Radical Scavenging Mechanisms of Substituted Phenols

Phenolic compounds exert their antioxidant effects primarily through their ability to scavenge free radicals. nih.govnih.govfrontiersin.orgresearchgate.net This process is governed by several key mechanisms, with the most prominent being Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron Transfer (SPLET). nih.govnih.govresearchgate.net

Hydrogen Atom Transfer (HAT): In this one-step mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. frontiersin.orgnih.gov The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation. nih.gov The resulting phenoxyl radical (ArO•) is stabilized by resonance, which prevents it from initiating new oxidation chains. nih.gov

Single-Electron Transfer followed by Proton Transfer (SET-PT): This two-step process begins with the transfer of an electron from the phenol (B47542) to the radical, forming a radical cation (ArOH•+) and an anion (R-). The radical cation then releases a proton to become a phenoxyl radical. nih.govnih.gov

Sequential Proton-Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents. nih.gov The phenolic compound first deprotonates to form a phenoxide anion (ArO-), which then donates an electron to the free radical. nih.govnih.gov

The dominant mechanism can be influenced by factors such as the structure of the phenol, the nature of the free radical, and the polarity of the solvent. nih.gov For instance, in nonpolar environments, HAT is often the preferred pathway, while SPLET becomes more significant in polar, aqueous systems. nih.gov

Structure-Antioxidant Activity Relationships

The antioxidant capacity of methoxyphenol analogues is highly dependent on their molecular structure. nih.govresearchgate.net The number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring are critical determinants of activity. nih.govresearchgate.net

Generally, an increase in the number of hydroxyl groups enhances antioxidant activity, as there are more sites for hydrogen donation. nih.gov The position of these groups is also crucial. For example, the presence of an electron-donating group, such as a methoxy group (-OCH3), at the ortho or para position relative to the hydroxyl group can increase antioxidant activity. nih.govresearchgate.net This is because the methoxy group can donate electron density to the aromatic ring, which helps to stabilize the phenoxyl radical formed after hydrogen donation. researchgate.net

Studies on various phenolic acids have demonstrated that the presence of a methoxy group generally enhances antioxidant activity. nih.govresearchgate.net Furthermore, the stability of the resulting phenoxyl radical is a key factor; substituents that can delocalize the unpaired electron over the aromatic ring contribute to greater antioxidant efficacy. nih.gov The biphenyl (B1667301) structure found in 4-(2-Fluorophenyl)-2-methoxyphenol could contribute to this stabilization.

Antimicrobial and Antifungal Activity Studies of Fluorinated Phenols

Phenolic compounds are known for their broad-spectrum antimicrobial properties, targeting a variety of bacteria and fungi. nih.gov The introduction of fluorine into the phenolic structure can significantly enhance these activities, a strategy widely employed in medicinal chemistry to improve the potency and pharmacokinetic profile of drug candidates. researchgate.netrsc.org

The antimicrobial action of phenols often involves disrupting the microbial cell membrane, leading to increased permeability and the loss of cellular integrity. nih.gov They can also interfere with essential cellular processes by inhibiting microbial enzymes or chelating metal ions necessary for enzyme function. mdpi.com

Structure-Activity Relationships (SAR) in Antimicrobial Fluorophenols

The relationship between the chemical structure of a molecule and its biological activity is known as the structure-activity relationship (SAR). gardp.orgwikipedia.org For antimicrobial fluorophenols, the position and number of fluorine atoms are critical. The high electronegativity and small size of fluorine can alter the electronic properties, lipophilicity, and metabolic stability of the parent compound. researchgate.netresearchgate.net

In many cases, the presence of a fluorine atom on the aromatic ring enhances antimicrobial potency. For example, in quinolone antibacterials, a fluorine atom at the C-6 position is known to improve cell wall penetration and inhibitory action against DNA gyrase. youtube.com The increased lipophilicity conferred by fluorine can facilitate the compound's transport across the lipid-rich bacterial cell membrane. mdpi.com The electron-withdrawing nature of fluorine can also influence the acidity of the phenolic hydroxyl group, potentially modulating its interaction with biological targets.

Modulation of Antifungal Activity by Fluorine Position and Substitution

The position of the fluorine substituent on the aromatic ring is a critical factor in determining the antifungal activity of a compound. nih.gov Studies on various fluorinated heterocyclic compounds, such as benzimidazoles and benzothiazoles, have shown that the antifungal and antibacterial potency can be significantly affected by the location of the fluorine atom. nih.gov

For instance, placing a fluoro group at specific positions (e.g., positions 2 and 4) on a benzene (B151609) ring can enhance potency, while substitution at other positions (e.g., position 3) may lead to a loss of activity. nih.gov In some antifungal compounds, a 2,4-difluorinated benzyl (B1604629) ring was associated with the highest activity against various fungal strains. nih.gov This highlights the precise steric and electronic requirements for effective interaction with the fungal target. The 2-fluoro substitution in this compound is therefore likely to be a key determinant of its potential antifungal properties.

Modulation of Biological Properties through Fluorine Substitution

The substitution of hydrogen with fluorine is a common and effective strategy in drug design to modulate a molecule's biological properties. researchgate.netrsc.orgresearchgate.net The unique properties of the fluorine atom can influence a compound's pharmacokinetics and pharmacodynamics in several ways.

Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which in turn can affect a molecule's ionization state, solubility, and ability to bind to its target. nih.gov The introduction of fluorine can also increase a molecule's metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer biological half-life. researchgate.netnih.gov

Influence on Ligand-Binding Interactions

The structural characteristics of this compound, a hydroxylated biphenyl, suggest a potential for versatile binding to various proteins. The flexible nature of the biphenyl scaffold allows it to adopt conformations that can fit into a wide array of protein binding pockets with a high degree of specificity. nih.gov This adaptability is a key feature of hydroxylated biphenyls, making them privileged structures in medicinal chemistry. nih.gov

The introduction of a fluorine atom onto one of the phenyl rings can significantly influence ligand-binding interactions. Fluorine, being highly electronegative, can alter the electronic distribution of the molecule, potentially leading to stronger interactions such as hydrogen bonds. brighton.ac.uk For instance, studies on fluorinated phenolic compounds have shown them to be particularly effective hydrogen bond donors. brighton.ac.uk Calculations have demonstrated that fluorination can increase the strength of an O-H⋯N(pyridyl) hydrogen bond by approximately 1.7 kcal/mol, a nearly 17% increase. brighton.ac.uk Furthermore, the fluorine atom itself can participate in C−H⋯F interactions, which, although weaker, can collectively contribute to the stability of a ligand-protein complex. brighton.ac.uk

In related complex molecules, such as derivatives of (Z)-4-hydroxytamoxifen (a molecule that also features a substituted phenol), the phenolic hydroxyl group is crucial for forming key hydrogen bonds within the ligand-binding site of receptors like the estrogen receptor. nih.gov While direct studies on this compound are limited, the principles derived from similar fluorinated and phenolic structures indicate that its derivatives would likely exhibit modulated and potentially enhanced binding affinities for various biological targets due to these specific intermolecular forces.

Impact on Metabolic Stability and Excretion

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability. nih.govnih.gov The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. nih.gov This increased stability can prolong the half-life of a compound in the body. nih.gov For derivatives of this compound, the presence of the fluorine atom on the phenyl ring is expected to protect that ring from oxidative metabolism, a common metabolic pathway for aromatic compounds.

Research on other fluorinated compounds has demonstrated the practical benefits of this approach. For example, in a series of atypical dopamine (B1211576) transporter (DAT) inhibitors, the replacement of a piperazine (B1678402) ring with piperidine (B6355638) analogues led to a significant improvement in metabolic stability in rat liver microsomes. nih.govnih.gov This highlights how structural modifications, in concert with fluorination, can fine-tune a molecule's metabolic profile. The fluorination of aromatic scaffolds in agrochemicals is also a common tactic to adjust their in vivo stability. researchgate.net

The table below summarizes the metabolic stability of selected piperidine analogues from a study on DAT inhibitors, illustrating the impact of structural changes on metabolic fate.

| Compound | Ring System | Metabolic Stability (T₁/₂, min, RLM) |

| 20a | Piperidine | 104 |

| 20b | Piperidine | 120 |

| 20c | Piperidine | 114 |

| 20d | Piperidine | 111 |

| Data sourced from studies on bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines. RLM stands for Rat Liver Microsomes. nih.govnih.gov |

Effects on Membrane Permeation and Cellular Uptake

The ability of a molecule to cross biological membranes is fundamental to its biological activity. The introduction of fluorine can increase both the lipophilicity and polarity of a compound, properties that directly influence membrane permeability. nih.gov

A study on a series of imidazo[1,2-a]pyridine (B132010) derivatives, which also contain a fluorophenyl group, provides insight into how such compounds interact with cell membranes. nih.gov In this study, three derivatives with varying hydroxyalkylamino side chain lengths were investigated. Despite two of the compounds being insoluble in water, they could be partially solubilized by synthetic phospholipid model membranes. nih.gov

Using advanced techniques like Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR), researchers determined the specific location of these molecules within the membrane. One derivative, 3a , was found to be located close to the polar headgroup of the external layer of the membrane. nih.gov This interaction resulted in a measurable change in the membrane's physical properties, specifically a lowering of its transition temperature by 2°C. nih.gov Conversely, the other derivatives showed no significant interaction with the membrane, highlighting the critical role of the side chain's length and conformation in mediating membrane permeation. nih.gov This suggests that derivatives of this compound could be designed to either localize at the membrane surface or permeate into the cell based on the nature of their substituents.

| Compound | Side Chain | Water Solubility | Membrane Interaction |

| 3a | Hydroxyethylamino | Insoluble | Located near external polar headgroup |

| 3b | Hydroxybutylamino | Insoluble | Forms external superficial adducts |

| 3c | Hydroxyhexylamino | Soluble | No significant interaction |

| Data from a study on 2-(4-fluorophenyl)-3-(pyridin-4-yl)imidazo[1,2-a]pyridine derivatives. nih.gov |

Applications in Materials Science and Agrochemical Research

Fluorinated Phenols as Components in Advanced Materials

Fluorinated phenols are increasingly valued in materials science due to the unique properties conferred by the fluorine atom. researchgate.net These compounds are used as building blocks for a range of advanced materials, including liquid crystalline compositions and polymers like Teflon. nih.gov One key application is in the construction of self-assembled monolayers, which are highly ordered molecular layers with potential uses in electronics and surface engineering. brighton.ac.uk

Studies have shown that fluorinated phenols are significantly more effective as hydrogen bond donors compared to their non-fluorinated counterparts. brighton.ac.uk This enhanced ability to form strong, directional hydrogen bonds is crucial for creating stable and predictable two-dimensional networks. The increased efficacy is attributed not only to the stronger O-H⋯X hydrogen bonds but also to the capacity of the fluorine atoms to engage in additional C−H⋯F interactions, which further stabilize the assembly. brighton.ac.uk The photostability of fluorinated phenols is another important consideration for materials applications, as their degradation under UV light has been studied to understand their environmental fate and longevity in materials. acs.orgresearchgate.net

Design of Agrochemicals Utilizing Fluorinated Phenol Scaffolds

The use of fluorine is a cornerstone of modern agrochemical design, with fluorinated compounds representing a significant and growing portion of the market. researchgate.netresearchgate.net Approximately half of all modern agrochemicals contain at least one fluorine atom, often on an aromatic ring as seen in the this compound scaffold. nih.gov

The strategic incorporation of fluorine into a pesticide's molecular structure can profoundly influence its biological efficacy and physicochemical properties. researchgate.net Key benefits of using fluorinated phenol scaffolds in agrochemical design include:

Enhanced Metabolic Stability: The strength of the C-F bond makes the molecule more resistant to degradation by enzymes in the target pest and in the environment, leading to longer-lasting efficacy. nih.govresearchgate.net

Increased Lipophilicity: Fluorination can increase a molecule's affinity for lipids, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects. researchgate.net

Altered Acidity (pKa): The electron-withdrawing nature of fluorine can change the pKa of the phenolic hydroxyl group, which can affect the molecule's uptake and transport within a plant. nih.gov

Improved Binding Affinity: The unique electronic properties of fluorine can lead to more potent interactions with the target enzyme or receptor in the pest. researchgate.net

These properties allow for the fine-tuning of a molecule's behavior, leading to the development of more effective and environmentally safer herbicides, insecticides, and fungicides. rsc.orgdigitellinc.com The prevalence of aryl-F and aryl-CF₃ motifs in recently developed agrochemicals underscores the importance of fluorinated phenol-type structures in this field. researchgate.netacs.org

Analytical Methodologies for the Detection and Characterization of Substituted Phenols

Chromatographic Separation Techniques.thermofisher.comnih.gov

Chromatographic techniques are fundamental to the analysis of substituted phenols, enabling the separation of individual compounds from complex mixtures prior to their detection and quantification. The choice of chromatographic method is dictated by the analyte's volatility, polarity, and the sample matrix.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including many substituted phenols. nih.gov In GC-MS, compounds are separated based on their boiling points and affinity for a stationary phase within a capillary column, and then detected by a mass spectrometer, which provides structural information based on the mass-to-charge ratio of the ionized molecules and their fragments.

For the analysis of phenolic compounds, derivatization is often employed to increase their volatility and improve chromatographic peak shape. nih.gov Silylation is a common derivatization technique for phenols. nih.gov The analysis of phenols and chlorinated phenols in drinking water, as outlined in US EPA method 528, is a prime example of the application of GC-MS. thermofisher.com This method utilizes a low-polarity silarylene phase column, which demonstrates excellent performance for a range of phenolic compounds. thermofisher.com While specific methods for 4-(2-Fluorophenyl)-2-methoxyphenol are not extensively documented, the general principles of phenol (B47542) analysis by GC-MS are applicable. The conditions can be adapted from methods used for other substituted phenols, such as those listed in EPA methods 528, 604, and 8041. thermofisher.com

A typical GC-MS setup for phenol analysis would involve a splitless injection mode to enhance sensitivity, with a temperature program designed to separate a wide range of phenolic compounds. thermofisher.com

Table 1: Illustrative GC-MS Conditions for Phenol Analysis (based on EPA Method 528)

| Parameter | Value |

| Column | TraceGOLD TG-5SilMS or equivalent |

| Injector Temperature | 275 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 60°C (hold 5 min), ramp at 8°C/min to 300°C (hold 10 min) |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (Ion Trap or Quadrupole) |

High-performance liquid chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds. When coupled with an electrochemical detector (ECD), it becomes a highly sensitive and selective method for the analysis of electroactive compounds, including many phenolic derivatives. antecscientific.comthermofisher.comgmi-inc.com The principle of HPLC-ECD is based on the oxidation or reduction of the analyte at the surface of an electrode, generating a current that is proportional to its concentration. antecscientific.com

This technique is particularly advantageous for analyzing complex matrices as it can offer lower detection limits compared to UV detection. researchgate.netresearchgate.net A reverse-phase HPLC (RP-HPLC) method has been successfully developed for the separation of various substituted biphenyls, which are structurally related to this compound. researchgate.net This suggests that a similar approach could be effective for the target compound. The use of an amperometric platinum tubular detector has been shown to achieve lower detection limits for these types of compounds. researchgate.net

The selection of the mobile phase, stationary phase, and electrode potential are critical parameters that need to be optimized for the specific analyte. For phenolic compounds, a C18 column is commonly used with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile. epa.gov

Table 2: Exemplary HPLC-ED Conditions for Substituted Biphenyl (B1667301) Analysis

| Parameter | Value |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with acid modifier |

| Detector | Electrochemical Detector (Amperometric or Coulometric) |

| Working Electrode | Glassy Carbon or Platinum |

| Detection Mode | Oxidation |

Spectrophotometric and Electrochemical Detection Methods.mdpi.comacs.orgresearchgate.netredalyc.orgnih.govrsc.orgresearchgate.netnih.gov

Beyond their use in conjunction with chromatography, spectrophotometric and electrochemical methods can be employed for the direct detection and quantification of phenolic compounds.

Spectrophotometric methods are often used for the determination of total phenolic content. researchgate.netredalyc.org These methods are typically based on colorimetric reactions, such as the Folin-Ciocalteu assay, which relies on the reducing capacity of the phenolic hydroxyl group. redalyc.org While these methods are rapid and cost-effective, they are non-specific and may suffer from interferences from other reducing agents. researchgate.net For more specific analysis, derivatization reactions that produce a colored product with a unique absorption maximum can be utilized. For instance, the determination of fluoride (B91410), a component of the target molecule, can be achieved spectrophotometrically using chromogenic complexants. acs.org

Electrochemical sensors offer a highly sensitive and selective alternative for the detection of specific phenolic compounds. mdpi.comnih.govrsc.orgresearchgate.netnih.gov These sensors often utilize modified electrodes to enhance the electrocatalytic activity towards the target analyte. For example, molecularly imprinted polymers (MIPs) can be designed to create recognition sites that are highly specific for a particular molecule, such as sofosbuvir, which shares some structural similarities with the target compound. nih.gov The sensor response is typically measured using techniques like cyclic voltammetry or differential pulse voltammetry. nih.govrsc.org The development of an electrochemical sensor for this compound would likely involve the electropolymerization of a functional monomer in the presence of the target analyte to create a selective MIP-based sensor. nih.govnih.gov

Sample Preparation and Extraction Techniques for Complex Matrices.epa.govbiotage.comnih.govepa.govrsc.org

The analysis of substituted phenols in complex matrices such as environmental water, soil, or biological fluids often requires a sample preparation step to isolate and concentrate the analytes of interest and remove interfering substances.

Solid-phase extraction (SPE) is a widely used technique for the extraction of phenolic compounds from aqueous samples. epa.govnih.govepa.gov Various sorbent materials can be employed, with C18 and polymeric sorbents like polystyrene-divinylbenzene being common choices. nih.govepa.gov For instance, EPA Method 528 specifies the use of a modified polystyrene divinylbenzene (B73037) copolymer for the extraction of phenols from drinking water. epa.gov The selection of the appropriate sorbent and elution solvent is crucial for achieving high recovery of the target analyte. Mixed-mode SPE, which combines ion-exchange and reversed-phase mechanisms, can be particularly effective for extracting a wide range of acidic, basic, and neutral compounds, including phenols. biotage.com

Liquid-liquid extraction (LLE) is another classical technique for extracting phenolic compounds, although it is often more labor-intensive and uses larger volumes of organic solvents compared to SPE. nih.gov

For solid samples, techniques such as microwave-assisted extraction (MAE) and Soxhlet extraction can be employed to extract phenolic compounds. nih.gov

Table 3: Common Sample Preparation Techniques for Phenolic Compounds

| Technique | Matrix | Sorbent/Solvent | Principle |

| Solid-Phase Extraction (SPE) | Water | C18, Polystyrene-divinylbenzene | Adsorption of analytes onto a solid sorbent followed by elution with a solvent. nih.govepa.gov |

| Liquid-Liquid Extraction (LLE) | Water | Methylene chloride, Ethyl acetate | Partitioning of analytes between two immiscible liquid phases. nih.gov |

| Microwave-Assisted Extraction (MAE) | Soil, Sediment | Organic Solvents | Use of microwave energy to heat the solvent and accelerate extraction. nih.gov |

| Solid-Phase Microextraction (SPME) | Water, Wine | Fused silica (B1680970) fiber with polymer coating | Adsorption of analytes onto a coated fiber, followed by thermal desorption into a GC or solvent desorption for HPLC. rsc.org |

Development of Performance-Based Field Methods for Phenolic Compounds.nih.govhach.com

There is a growing demand for rapid, portable, and user-friendly analytical methods for the on-site detection of phenolic compounds. These field methods are essential for applications such as real-time environmental monitoring and rapid screening of industrial effluents.

Portable colorimetric sensors based on microbeads have been developed for the detection of polyphenols. nih.gov These sensors utilize the reaction between ferric ions and polyphenols to produce a color change that can be quantified using a smartphone camera and a color-converting application. nih.gov While this method is designed for total phenolic content, it represents a promising approach for the development of field-deployable sensors.

Online analyzers based on colorimetric methods are also available for the continuous monitoring of phenols in water. hach.com These systems automate the analytical process, including sampling, reagent addition, and measurement, providing real-time data on phenol concentrations. hach.com

The development of performance-based field methods for specific substituted phenols like this compound would likely involve the integration of selective recognition elements, such as molecularly imprinted polymers or specific enzymes, with portable transducer platforms, such as screen-printed electrodes or optical sensors.

Emerging Research Directions and Future Perspectives for 4 2 Fluorophenyl 2 Methoxyphenol

Design of Novel Analogues with Tuned Reactivity or Bioactivity

The core structure of 4-(2-Fluorophenyl)-2-methoxyphenol serves as a valuable scaffold for the design of new molecules with tailored properties. By modifying the functional groups on the phenyl rings, researchers can fine-tune the reactivity and bioactivity of these analogues. For instance, the hydroxylated biphenyl (B1667301) unit is a recurring motif in many bioactive natural products. nih.govresearchgate.net This structural element is known to enhance binding affinity to proteins compared to simpler aromatic compounds. nih.gov

The synthesis of novel analogues often involves a molecular hybrid-based approach. This strategy has proven effective in the design of new tubulin inhibitors, which are crucial in the development of anticancer drugs. jst.go.jp By creating derivatives of this compound, scientists aim to develop compounds with enhanced therapeutic potential against various diseases. For example, the introduction of different substituents on the phenyl ring can lead to compounds with significant antiproliferative activity against cancer cell lines. jst.go.jp

Research has shown that even small modifications, such as the addition of an ethoxy group, can dramatically increase the potency of these compounds. jst.go.jp The exploration of different functional groups and their positions on the biphenyl structure is a key area of ongoing research.

Table 1: Examples of Bioactive Analogues and their Potential Applications

| Analogue Class | Potential Application | Research Focus |

| Hydroxylated Biphenyls | Anticancer, Antioxidant | Investigating the effects of substituents on bioactivity. nih.govresearchgate.net |

| Pyrimidine Derivatives | Anticancer (Tubulin Inhibitors) | Designing hybrids with enhanced antiproliferative activity. jst.go.jp |

| Imidazole Hybrids | Anticancer | Developing novel pharmacophores for tumor treatment. nih.gov |

| Quinoline Derivatives | Anticancer, Antimicrobial | Creating multi-target agents against cancer and microbial infections. rsc.orgresearchgate.net |

Exploration of New Synthetic Pathways and Green Chemistry Innovations

One promising approach is the use of microwave irradiation in synthesis. This technique has been successfully employed to synthesize derivatives of vanillin (B372448), a related compound, with high yields in shorter reaction times compared to conventional heating methods. fip.org Another green chemistry approach involves using water as a solvent, which is a significant improvement over volatile organic solvents. This method has been used to synthesize Schiff base compounds with high yields and minimal environmental impact. researchgate.net

The Pechmann condensation is another versatile reaction for synthesizing coumarin (B35378) derivatives, which share structural similarities with the biphenyl core of this compound. nih.gov Researchers are continually refining these and other synthetic methods, such as the Suzuki-Miyaura cross-coupling and Heck coupling reactions, to make the production of these valuable compounds more sustainable. nih.gov

Advanced Computational Modeling for Predictive Studies and Mechanistic Insights

Computational modeling has become an indispensable tool in chemical research, allowing scientists to predict the properties and behavior of molecules before they are synthesized in the lab. For this compound and its analogues, computational methods are used to gain insights into their structure-activity relationships, reaction mechanisms, and potential biological targets.

Molecular docking studies, for example, can predict how a molecule will bind to a specific protein, such as an enzyme or a receptor. This information is crucial for designing drugs with high specificity and efficacy. fip.org For instance, docking studies have been used to predict the anti-inflammatory activity of vanillin derivatives by modeling their interaction with the COX-2 enzyme. fip.org

Density Functional Theory (DFT) is another powerful computational method used to study the electronic structure and geometry of molecules. DFT calculations can provide valuable information about intramolecular interactions, such as hydrogen bonds, which can significantly influence the conformation and reactivity of a molecule. nih.gov These computational studies, combined with experimental data from techniques like NMR spectroscopy and X-ray crystallography, provide a comprehensive understanding of the chemical and physical properties of these compounds. nih.gov

Potential Applications in Environmental Remediation and Degradation Pathways

The unique chemical properties of phenolic compounds like this compound suggest their potential use in environmental remediation. The degradation of persistent organic pollutants is a significant environmental challenge, and researchers are exploring the use of novel chemical and biological methods to address this issue.

One area of investigation is the use of advanced oxidation processes, which employ highly reactive species like hydroxyl radicals to break down pollutants. While not directly studying this compound, research on the degradation of other phenolic compounds, such as 2,4-dichlorophenol, provides a framework for how this class of compounds might be used. researchgate.net Fungal laccases, for example, have shown great potential in the oxidative degradation of endocrine-disrupting chemicals. researchgate.net

Furthermore, understanding the degradation pathways of these compounds is crucial for assessing their environmental fate and potential toxicity. Studies on the degradation of related compounds, such as 4-methoxy-2-(3-phenyl-2-propynyl)phenol, have identified the major degradation products formed upon exposure to air and light. This knowledge is essential for developing effective remediation strategies and for ensuring the environmental safety of any new compounds that are developed. The biodegradation of herbicides like 2,4-dichlorophenoxyacetic acid under anaerobic conditions is also an active area of research, with implications for the remediation of contaminated soils and groundwater. nih.gov

Integration with Interdisciplinary Research Fields for Broader Impact

The full potential of this compound and its derivatives can be realized through collaboration with researchers in various other fields. The interdisciplinary nature of modern science allows for the application of chemical knowledge to solve complex problems in biology, medicine, materials science, and environmental science.

In medicine, the development of new anticancer and antimicrobial agents based on the this compound scaffold is a prime example of interdisciplinary research. rsc.orgresearchgate.net This work requires close collaboration between synthetic chemists, pharmacologists, and molecular biologists to design, synthesize, and evaluate new drug candidates.

In materials science, the unique photophysical properties of some of these compounds could be exploited in the development of new materials for electronics or photonics. For example, coumarin derivatives are used in dye-sensitized solar cells. nih.gov

By fostering collaborations across different scientific disciplines, researchers can unlock new applications for this compound and its analogues, leading to a broader impact on science and society.

Q & A

Q. Advanced Structure-Activity Relationship (SAR)

- X-ray crystallography : Reveals intermolecular interactions (e.g., C-F···H-C) that stabilize crystal packing, informing solubility and stability modifications .

- DFT-predicted electrostatic potentials : Identify regions for functionalization (e.g., adding electron-donating groups to offset fluorine’s electron-withdrawing effects) .

What analytical techniques are recommended for purity assessment and impurity profiling?

Q. Basic Quality Control

- HPLC-MS : Detects trace impurities and confirms molecular weight.

- GC-MS : Suitable for volatile byproducts.

- Elemental analysis : Validates stoichiometry, especially for fluorine content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.